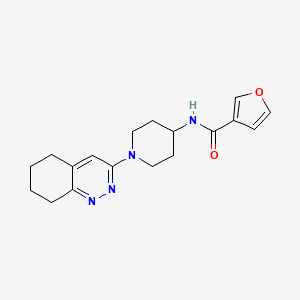
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide is characterized by the presence of a piperidine ring, a furan ring, and a cinnoline ring. The exact arrangement of these rings and their substituents defines the unique structure of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 326.4. Other properties such as melting point, boiling point, solubility, and stability are not available in the sources I found .
Applications De Recherche Scientifique
Synthesis and Properties of Related Compounds
Research into the synthesis and properties of compounds like 2-(furan-2-yl)thiazolo[5,4-f]quinoline explores the chemical pathways and reactions involving furan carboxamides and related structures (El’chaninov & Aleksandrov, 2017). These studies provide foundational knowledge for understanding how N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide might be synthesized and its potential chemical properties.
Applications in Neuroimaging
Compounds with structures similar to this compound have been explored for their potential in neuroimaging. For instance, [11C]CPPC, a compound used in PET imaging to target the macrophage colony-stimulating factor 1 receptor (CSF1R) in microglia, demonstrates the utility of furan carboxamides in studying neuroinflammation and neurodegenerative diseases (Horti et al., 2019). This suggests that this compound could potentially be applied in similar neuroscientific research contexts.
Antiprotozoal Agents
Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including compounds with furan-2-carboxamidine structures, highlights their potential as antiprotozoal agents. These studies show strong DNA affinities and significant in vitro and in vivo activity against pathogens such as Trypanosoma and Plasmodium species (Ismail et al., 2004). This indicates that compounds like this compound might find applications in the development of new antiprotozoal drugs.
Mécanisme D'action
Orientations Futures
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide has shown promise as a potent AChE inhibitor, superior to donepezil, the first-line drug for the treatment of Alzheimer’s disease . This suggests potential future directions for research into its therapeutic applications, particularly in the treatment of neurodegenerative disorders .
Propriétés
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-18(14-7-10-24-12-14)19-15-5-8-22(9-6-15)17-11-13-3-1-2-4-16(13)20-21-17/h7,10-12,15H,1-6,8-9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDJYNZJJOEKSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
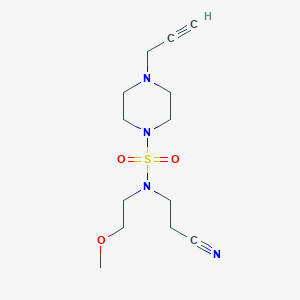
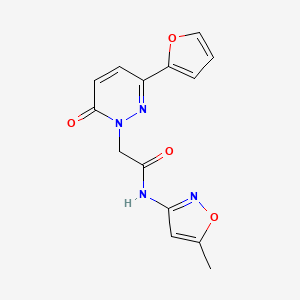
![N-1,3-benzodioxol-5-yl-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2671590.png)
![N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2671591.png)
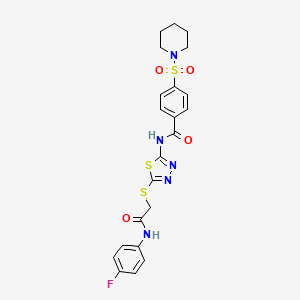
![5-[Chloro(phenyl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2671596.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide](/img/structure/B2671597.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide](/img/structure/B2671599.png)
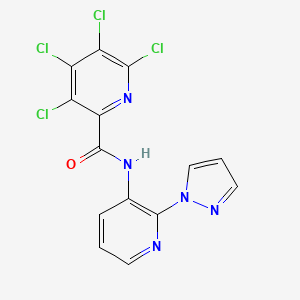
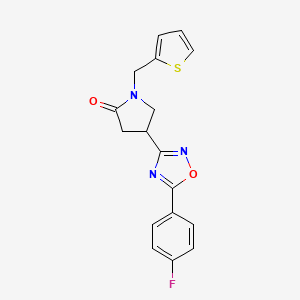
![N-(2,4-dimethoxyphenyl)-2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2671606.png)

![8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B2671610.png)
